molecular formula C7H3Cl2F3O B1404609 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404193-69-6

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No. B1404609
M. Wt: 231 g/mol
InChI Key: CGKUTBAKAUREBJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, also known by its chemical formula C6H3ClF2O , is a colorless to light yellow liquid. It exhibits the following properties:



  • Melting Point : -26°C

  • Boiling Point : 127°C (literature value)

  • Density : 1.353 g/mL at 25°C (literature value)

  • Refractive Index (n20/D) : 1.475 (literature value)

  • Flash Point : 91°F

  • Specific Gravity : 1.353

  • Appearance : Clear liquid



Synthesis Analysis

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be synthesized from chlorobenzene . The exact synthetic pathway involves specific reagents and conditions, which would require further investigation into relevant literature.



Molecular Structure Analysis

The molecular formula of this compound indicates its composition: C6H3ClF2O . The structure consists of a benzene ring with various substituents. The chlorine, fluorine, and methoxy groups are strategically positioned around the benzene ring.


!Molecular Structure



Chemical Reactions Analysis

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can participate in various chemical reactions. These reactions may involve substitution, addition, or other transformations. Detailed studies on its reactivity and reaction pathways are essential for a comprehensive understanding.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents.

  • Stability : Assess its stability under various conditions (e.g., temperature, light, pH).

  • Vapor Pressure : Determine its volatility.

  • Acidity/Basicity : Investigate its behavior in acidic or basic environments.


Safety And Hazards


  • Flammability : Classified as flammable (Hazard Code: H226).

  • Irritation : May cause skin and eye irritation (Hazard Statements: H315, H319).

  • Inhalation : Inhalation exposure may cause respiratory irritation (Hazard Statement: H335).

  • Storage : Store sealed in a dry place at room temperature.

  • Transport : Classified as UN 1993, Packing Group III (flammable liquid).


Future Directions

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene has potential applications in pharmaceuticals, agrochemicals, or materials science. Future research should explore its synthesis optimization, biological activity, and environmental impact.


Please note that this analysis is based on available literature, and further studies may provide additional insights. For a more detailed review, consult relevant scientific papers and databases123.


properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUTBAKAUREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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